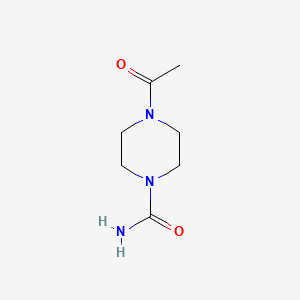

1-Piperazinecarboxamide, 4-acetyl-

Beschreibung

Contextualization within Piperazine (B1678402) Scaffold Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry, as it appears in a wide array of biologically active compounds and approved pharmaceutical drugs. sigmaaldrich.comnih.gov The prevalence of the piperazine core can be attributed to several key factors:

Physicochemical Properties: The two nitrogen atoms can be substituted to fine-tune properties such as solubility, basicity, and lipophilicity, which are critical for modulating the pharmacokinetic profiles of drug candidates. sigmaaldrich.comnih.gov

Conformational Flexibility: The piperazine ring typically adopts a chair conformation, which can be rigidified or altered through substitution, allowing for precise spatial orientation of appended functional groups to interact with biological targets.

Synthetic Accessibility: The chemical reactivity of the piperazine nitrogens facilitates its incorporation into larger molecules, serving as a versatile linker or a central scaffold for building diverse molecular architectures. sigmaaldrich.comsigmaaldrich.com

The piperazine scaffold is a core component in drugs developed for a vast range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. sigmaaldrich.comnih.gov Its ability to improve water solubility and act as a pharmacophoric element makes it a staple in drug design and discovery programs. nih.gov

Significance as a Versatile Synthetic Intermediate

The utility of 1-Piperazinecarboxamide, 4-acetyl- stems from the differential reactivity of its two nitrogen atoms, a direct result of its asymmetric substitution. In a typical piperazine molecule, both secondary amine groups are chemically equivalent. However, in this compound, the electronic nature of the two nitrogens is distinct.

The nitrogen atom bearing the acetyl group (N4) is part of an amide linkage. The electron-withdrawing nature of the acetyl group's carbonyl function significantly reduces the nucleophilicity and basicity of this nitrogen.

Conversely, the nitrogen atom at the N1 position is part of a carboxamide group.

This electronic differentiation is crucial for its role as a synthetic intermediate. It allows for selective chemical transformations at one nitrogen atom while the other remains protected or unreactive. For instance, synthetic strategies can be designed to target the less sterically hindered and potentially more reactive site for further elaboration.

The presence of both an acetyl and a carboxamide group offers multiple avenues for subsequent reactions. The acetyl group can be hydrolyzed under certain conditions to reveal a secondary amine, which can then participate in a wide range of coupling reactions, such as reductive amination, acylation, or arylation. This stepwise approach is fundamental in the modular synthesis of complex molecules, where different fragments are sequentially added to a central scaffold.

In essence, 1-Piperazinecarboxamide, 4-acetyl- represents a pre-functionalized, asymmetric piperazine building block. Its structure provides chemists with a platform to construct elaborate molecules with a high degree of control, making it a valuable tool in the synthesis of novel compounds for pharmaceutical and materials research.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-acetylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-6(11)9-2-4-10(5-3-9)7(8)12/h2-5H2,1H3,(H2,8,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVCCTKTVHHAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406601 | |

| Record name | 1-Piperazinecarboxamide, 4-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98337-79-2 | |

| Record name | 1-Piperazinecarboxamide, 4-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Piperazinecarboxamide, 4 Acetyl and Its Derivatives

Direct Synthesis Approaches to the 1-Piperazinecarboxamide, 4-acetyl- Core

Direct synthetic methods offer a streamlined approach to the 1-piperazinecarboxamide, 4-acetyl- scaffold, often minimizing the number of synthetic steps and purification procedures.

Conventional Solution-Phase Synthetic Routes

Conventional solution-phase synthesis remains a cornerstone for the preparation of 1-piperazinecarboxamide, 4-acetyl-. A common and direct method involves the reaction of piperazine (B1678402) with an acetylating agent. However, the reactivity of both nitrogen atoms in the piperazine ring presents a challenge in achieving mono-acylation selectively. Reactions of piperazine with electrophilic reagents like acyl chlorides or anhydrides in standard solvents often result in a mixture of the desired 1-substituted product, the 1,4-disubstituted byproduct, and unreacted piperazine. muni.cz

To circumvent the issue of di-acylation, one strategy involves the use of a mono-protected piperazine derivative. For instance, 1-(tert-butoxycarbonyl)piperazine (1-Boc-piperazine) can be acylated, followed by the deprotection of the Boc group to yield the mono-acylated piperazine. nih.gov Another approach to favor mono-substitution is to use the piperazine-1-ium cation, formed by the mono-protonation of piperazine. This effectively protects one of the nitrogen atoms, allowing the other to react with an electrophile. muni.cz

The reaction of a piperazine derivative with acetic anhydride (B1165640) is a frequently employed method. For example, the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid has been achieved by reacting the acid with 1-Boc-piperazine, followed by acetylation with acetic anhydride and subsequent deprotection. nih.gov In some cases, the acetylation can be performed without a solvent at elevated temperatures. nih.gov

A one-pot synthesis of mono-substituted piperazine derivatives can also be achieved by reacting a protonated piperazine with an appropriate electrophile, eliminating the need for a protecting group. researchgate.net

Solid-Phase Synthetic Techniques for Analog Generation

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of 1-piperazinecarboxamide, 4-acetyl- analogs. This technique facilitates the synthesis and purification of a diverse range of compounds, which is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov

A general solid-phase strategy allows for the efficient synthesis of novel bacterial topoisomerase inhibitors based on a piperazine scaffold. This approach enables the modulation of biological activity and properties like hERG affinity through various substitutions on the piperazine core. nih.gov While the specific synthesis of 1-piperazinecarboxamide, 4-acetyl- on a solid support is not explicitly detailed in the provided context, the principles of solid-phase synthesis of piperazine-based compounds are well-established.

Precursor Utilization and Reaction Pathways for 1-Piperazinecarboxamide, 4-acetyl-

The synthesis of 1-piperazinecarboxamide, 4-acetyl- often relies on the strategic use of precursors and specific reaction pathways to construct the target molecule.

Acylation Reactions Involving Piperazine-1-carboxamide (B1295725) Precursors

A key precursor for the synthesis of 1-piperazinecarboxamide, 4-acetyl- is piperazine-1-carboxamide. The acylation of this precursor at the N4 position provides a direct route to the final product. Piperazine can undergo acylation reactions where the amine groups react with acyl halides or acid anhydrides to form amides. ambeed.com

The challenge in directly acylating piperazine is controlling the regioselectivity to obtain the mono-acylated product. muni.cz The use of protecting groups or protonation of one of the piperazine nitrogens can facilitate selective mono-acylation. muni.cznih.gov For instance, the reaction of piperazine-1-ium cation with electrophilic reagents like acyl chlorides or anhydrides can yield mono-substituted piperazines. muni.cz

Formation of Carboxamide Linkages via Activated Carboxylic Acid Derivatives

The formation of the amide bond is a critical step in the synthesis of 1-piperazinecarboxamide, 4-acetyl-. This is often achieved by activating a carboxylic acid, such as acetic acid, to make it more susceptible to nucleophilic attack by the piperazine nitrogen.

Common activating agents for carboxylic acids include thionyl chloride, which converts the carboxylic acid into a more reactive acyl chloride. youtube.com This acyl chloride can then readily react with an amine to form an amide. Another widely used method involves coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then attacked by the amine. youtube.com

In the context of synthesizing piperazine derivatives, the treatment of a carboxylic acid with piperazine in the presence of activators like 1-ethyl-3-(dimethylaminopropyl)carbodiimide hydrochloride (EDCl) and 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to be an effective method for forming the amide linkage. nih.gov

Optimization Strategies in 1-Piperazinecarboxamide, 4-acetyl- Synthesis

Optimizing the synthesis of 1-piperazinecarboxamide, 4-acetyl- is crucial for improving reaction efficiency, increasing yields, and ensuring the purity of the final product. Several factors can be fine-tuned to achieve these goals.

One key aspect of optimization is managing the reactivity of the piperazine nitrogens to prevent di-substitution. As previously mentioned, the use of mono-protected piperazine or the formation of the piperazine-1-ium cation are effective strategies. muni.cznih.gov The choice of solvent and reaction temperature can also significantly influence the outcome of the reaction. For example, some acetylation reactions are performed without a solvent at elevated temperatures to drive the reaction to completion. nih.gov

In the synthesis of related piperazinyl amides, optimization studies have been conducted to determine the ideal reaction conditions. For instance, in the synthesis of a piperazinyl amide of 18β-glycyrrhetinic acid, the optimal yield for an acetylation step was found to be at a temperature range of 125–135 °C. nih.gov

The following table summarizes some of the reaction conditions that have been optimized for the synthesis of related piperazine derivatives:

| Precursor | Reagent | Solvent | Temperature | Yield | Reference |

| 18β-glycyrrhetinic acid | Acetic anhydride | None | 130 °C | Not specified | nih.gov |

| Acyl chloride of 18β-glycyrrhetinic acid | Piperazine | Not specified | Not specified | 67% (two steps) | nih.gov |

| Carboxylic acids | 2-chloro-4,6-dimethoxy-1,3,5-triazine | Dichloromethane (B109758) | Room Temperature | Good to excellent | researchgate.net |

| Carboxylic acid | Piperazine | Microreactor | Not specified | 91.2% | researchgate.net |

| Piperazine-1-ium cation | Acetic anhydride | Acetone | 40 °C | Not specified | muni.cz |

These examples highlight the importance of systematic optimization of reaction parameters to achieve efficient and high-yielding syntheses of piperazine derivatives, including 1-piperazinecarboxamide, 4-acetyl-.

Catalytic Systems for Enhanced Reaction Efficiency

The acetylation of piperazine-1-carboxamide is a key step in the synthesis of 1-Piperazinecarboxamide, 4-acetyl-. The efficiency of this reaction is often enhanced by the use of catalysts. While the reaction can proceed with a base, certain catalysts can significantly improve reaction rates and yields.

Commonly, the acetylation is carried out using acetic anhydride in the presence of a base such as pyridine (B92270) or triethylamine, which can also act as a catalyst. nih.gov 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for acylation reactions and is often used to promote the esterification of alcohols and the amidation of amines. nih.gov

More sustainable and efficient catalytic systems have also been explored. For instance, a solvent-free acetylation protocol has been developed using a stoichiometric amount of acetic anhydride with vanadyl sulfate (B86663) (VOSO₄) as a catalyst. This system has shown good yields in the acetylation of various substrates, including phenols, alcohols, and thiols, and presents a greener alternative to traditional methods that often rely on excess reagents and volatile organic solvents. nih.govfrontiersin.org The activation of acetic anhydride is promoted by the addition of just 1% of VOSO₄. nih.gov

In some cases, iodine has been used as a catalyst for the transamidation of acetamide (B32628) with piperazine, providing an alternative route to N-acetylpiperazine derivatives. Furthermore, research into nano-catalysts has shown that piperazine-based ionic liquids immobilized on nanoparticles, such as ZnO or SiO₂, can serve as efficient and reusable catalysts for related organic transformations, suggesting potential applicability in the synthesis of 1-Piperazinecarboxamide, 4-acetyl-. rsc.org

Table 1: Comparison of Catalytic Systems for Acylation Reactions

| Catalyst/Promoter | Acetylating Agent | Substrate Type | Reaction Conditions | Yield (%) | Reference |

| Pyridine | Acetic Anhydride | Hydroxy groups | Room Temperature | - | nih.gov |

| 4-Dimethylaminopyridine (DMAP) | Acetic Anhydride | Hydroxy groups | - | - | nih.gov |

| Vanadyl Sulfate (VOSO₄) | Acetic Anhydride | Phenols, Alcohols, Thiols | Solvent-free, Room Temp, 24h | 80 | nih.gov |

| Iodine | Acetamide | Piperazine | - | - | |

| Piperazine-based ionic liquid on ZnO NPs | - | Benzoxazoles/Benzimidazoles | Solvent-free | High | rsc.org |

Influence of Solvent Systems on Reaction Outcomes

The choice of solvent plays a pivotal role in the synthesis of 1-Piperazinecarboxamide, 4-acetyl-, influencing reaction rates, yields, and the formation of by-products. The polarity, boiling point, and solubility of reactants and products in the chosen solvent are critical parameters.

In the synthesis of related piperazine derivatives, a variety of solvents have been employed. For the acylation of a 4-(p-fluorophenyl)butyl piperazine derivative, toluene (B28343) was used as the solvent. epo.org In another instance, the acylation was performed using propionic anhydride in pyridine, where pyridine served as both the solvent and the base. epo.org

A study on the synthesis of 1,3,4-oxadiazole (B1194373) derivatives involving a piperazine moiety highlighted the significant impact of the solvent system on yield. The yield was found to increase when the solvent was changed from acetonitrile (B52724) (ACN) to tetrahydrofuran (B95107) (THF) using sodium hydride (NaH) as a base. nih.gov Similarly, for an alkylation step, THF was found to be a superior solvent to ACN when pyridine was used as the base. nih.gov

The reaction of bis(chloroacetyl)piperazine with hydroxybenzaldehydes was performed in dimethylformamide (DMF) under boiling conditions. nih.gov However, repeating the reaction using sodium ethoxide in ethanol (B145695) as the reaction medium led to improved yields. nih.gov This demonstrates that both the solvent and the base system are interconnected and must be optimized concurrently for best results.

Table 2: Influence of Solvent on the Yield of Piperazine Derivatives

| Reaction | Solvent | Base | Temperature | Yield (%) | Reference |

| Alkylation of a piperazine derivative | Acetonitrile (ACN) | Pyridine | Room Temperature | 77 | researchgate.net |

| Alkylation of a piperazine derivative | Tetrahydrofuran (THF) | Pyridine | Room Temperature | 81 | researchgate.net |

| Reaction of bis(chloroacetyl)piperazine with hydroxybenzaldehydes | Dimethylformamide (DMF) | Potassium Hydroxide (KOH) | Boiling | ~60 | nih.gov |

| Reaction of bis(chloroacetyl)piperazine with hydroxybenzaldehydes | Ethanol | Sodium Ethoxide | Reflux | 71-73 | nih.gov |

Purity and Yield Enhancement Methodologies

Achieving high purity and yield is a crucial aspect of the synthesis of 1-Piperazinecarboxamide, 4-acetyl-. This is typically accomplished through a combination of optimized reaction conditions and effective post-reaction work-up and purification procedures.

Reaction Optimization: The stoichiometry of the reactants, reaction temperature, and reaction time are key parameters to optimize. For instance, in the acylation of a piperazine derivative, the reaction mixture was stirred at 30-40°C for 2 hours to ensure completion. epo.org In another case, a Wittig reaction involving a piperazine derivative was stirred overnight at room temperature. epo.org

Work-up Procedures: A typical work-up procedure for acetylation reactions involves quenching the reaction, followed by extraction and washing. For acetylations using acetic anhydride and pyridine, a common method is to quench the reaction with methanol (B129727) and then co-evaporate the mixture with toluene. The residue is then dissolved in a suitable organic solvent like dichloromethane or ethyl acetate (B1210297) and washed sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine. nih.govresearchgate.net The organic layer is then dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and concentrated under reduced pressure. nih.gov To specifically remove pyridine, washing the organic layer with an aqueous solution of copper sulfate can be effective. researchgate.net

In the VOSO₄-catalyzed solvent-free acetylation, the work-up involves quenching the reaction with water, followed by the addition of saturated sodium bicarbonate solution and extraction with ethyl acetate. The organic phase is then washed with distilled water until neutral. frontiersin.org

Purification Techniques: Recrystallization is a widely used method for purifying solid products. For a 4-[4-(p-fluorophenyl)-4-hydroxybutyl]-N-ethyl-1-piperazinecarboxamide hydrochloride derivative, recrystallization from 2-propanol was employed. epo.org Another derivative was recrystallized from a 2-propanol/ether mixture. epo.org

For more challenging separations, chromatographic techniques are utilized. Column chromatography is a standard method for purifying organic compounds. nih.gov A crude product of a piperazine derivative was purified by column chromatography using a gradient of 0–40% ethyl acetate in heptane. nih.gov For acetylated compounds, high-performance liquid chromatography (HPLC) can be a powerful tool. Cation-exchange chromatography has been successfully used to separate multiply acetylated proteins, a technique that could be adapted for the purification of 1-Piperazinecarboxamide, 4-acetyl-, by separating species based on their charge and hydrophilicity. nih.govnih.gov

Computational and Theoretical Investigations of 1 Piperazinecarboxamide, 4 Acetyl

Molecular Modeling and Conformational Analysis

No specific studies on the molecular modeling and conformational analysis of 1-Piperazinecarboxamide, 4-acetyl- are currently available in the public domain. Such studies would typically involve the use of molecular mechanics force fields to explore the potential energy surface of the molecule, identifying low-energy conformers and the geometric parameters that define them. The piperazine (B1678402) ring is known to exist in chair, boat, and twist-boat conformations, and the energetic landscape would be further complicated by the rotation of the N-acetyl and N-carboxamide substituents.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Specific predicted spectroscopic parameters (such as ¹H NMR, ¹³C NMR, and IR) for 1-Piperazinecarboxamide, 4-acetyl- derived from quantum chemical calculations are not available in the literature. Theoretical calculations, often performed in conjunction with DFT, can provide valuable predictions of spectroscopic data, aiding in the structural elucidation and characterization of the compound.

In Silico Approaches for Chemical Library Design and Diversity Analysis

There is no information available regarding the use of 1-Piperazinecarboxamide, 4-acetyl- as a scaffold in in silico approaches for chemical library design or diversity analysis. Such studies would involve computational methods to generate virtual libraries of derivatives and to assess their structural diversity and potential for biological activity.

Chemical Transformations and Derivatization Strategies Utilizing 1 Piperazinecarboxamide, 4 Acetyl As a Building Block

Functionalization at the Remaining Piperazine (B1678402) Nitrogen

The secondary amine at the N1 position of the piperazine ring is a key handle for introducing molecular diversity. This nitrogen atom readily participates in various nucleophilic substitution and coupling reactions, allowing for the attachment of a wide range of substituents.

Standard N-alkylation procedures can be effectively applied to introduce alkyl groups onto the piperazine nitrogen. This is typically achieved by reacting 1-piperazinecarboxamide, 4-acetyl- with alkyl halides (such as alkyl chlorides, bromides, or iodides) in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases used include potassium carbonate or triethylamine, and the reactions are often carried out in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF). The acetyl group at the N4 position remains stable under these conditions, ensuring regioselective alkylation at the N1 position.

Furthermore, the N1-nitrogen can undergo acylation with acyl chlorides or acid anhydrides to form N-acyl derivatives. This reaction is typically performed in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine. Similarly, arylation or heteroarylation can be achieved through nucleophilic aromatic substitution (SNAr) reactions with activated aryl or heteroaryl halides, or through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions significantly expand the accessible chemical space by allowing the introduction of diverse aromatic and heterocyclic moieties.

Table 1: Examples of N1-Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, K2CO3, Acetonitrile | 4-Acetyl-1-alkylpiperazine-1-carboxamide |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3, Dichloromethane (B109758) | 4-Acetyl-1-substituted-alkylpiperazine-1-carboxamide |

| N-Acylation | Acyl chloride, Triethylamine, Dichloromethane | 4-Acetyl-1-acylpiperazine-1-carboxamide |

| N-Arylation (SNAr) | Electron-deficient aryl halide, Base, DMF | 4-Acetyl-1-arylpiperazine-1-carboxamide |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | 4-Acetyl-1-arylpiperazine-1-carboxamide |

Modifications and Derivatizations of the Carboxamide Moiety

The primary carboxamide group at the C1 position offers another site for chemical modification, although it is generally less reactive than the N1-nitrogen. Derivatization of this moiety can lead to a variety of functional groups, further enhancing the structural diversity of the resulting compounds. nih.govepo.orgresearchgate.netnih.gov

One of the most common transformations of a primary carboxamide is its dehydration to a nitrile. This can be accomplished using a variety of dehydrating agents, such as phosphorus pentoxide (P2O5), phosphoryl chloride (POCl3), or trifluoroacetic anhydride (B1165640) (TFAA). The resulting cyanopiperazine derivative can then serve as a precursor for other functionalities, for instance, through reduction to an aminomethyl group or hydrolysis to a carboxylic acid.

The carboxamide can also be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) are typically required for this transformation. This provides a route to 1-(aminomethyl)-4-acetylpiperazine, a valuable diamine building block.

Furthermore, the carboxamide nitrogen can, under certain conditions, be alkylated or arylated, although this is less common and often requires harsher conditions than the N1-piperazine nitrogen. Another potential modification is the Hofmann rearrangement, where the primary amide is treated with a halogen (e.g., bromine) and a strong base to yield a primary amine with one less carbon atom, in this case, 4-acetylpiperazin-1-amine. However, the feasibility of this reaction would depend on the stability of the rest of the molecule to the reaction conditions.

Table 2: Potential Modifications of the Carboxamide Group

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Dehydration | POCl3 or P2O5, Heat | Nitrile (-CN) |

| Reduction | LiAlH4 or BH3·THF, THF | Primary Amine (-CH2NH2) |

| Hofmann Rearrangement | Br2, NaOH | Primary Amine (-NH2) |

Integration into Fused and Polycyclic Heterocyclic Systems

The bifunctional nature of 1-piperazinecarboxamide, 4-acetyl- and its derivatives makes them attractive starting materials for the synthesis of fused and polycyclic heterocyclic systems. nih.govnih.govresearchgate.netresearchgate.net These more complex structures are of significant interest in medicinal chemistry due to their conformational rigidity and potential for specific interactions with biological targets.

One strategy involves a two-step process where the N1-nitrogen is first functionalized with a group that can subsequently react with the carboxamide moiety or a derivative thereof. For example, alkylation of the N1-position with a halo-ester, followed by intramolecular cyclization between the ester and the carboxamide nitrogen, could potentially lead to the formation of a bicyclic system containing a diketopiperazine-like motif.

Another approach is to first transform the carboxamide into a more reactive functional group. For instance, conversion of the carboxamide to a thioamide using Lawesson's reagent, followed by reaction with a bifunctional electrophile at both the N1-nitrogen and the thioamide sulfur, could lead to the formation of fused thiazole (B1198619) or thiadiazine rings.

Furthermore, derivatives of 1-piperazinecarboxamide, 4-acetyl- can be designed to undergo intramolecular cyclocondensation reactions. researchgate.netbeilstein-journals.org For example, if the N1-position is substituted with a group containing a carbonyl function, an intramolecular condensation with the carboxamide nitrogen could lead to the formation of a fused pyrimidine (B1678525) or diazepine (B8756704) ring, depending on the length of the linker.

Applications in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in combinatorial chemistry and drug discovery, allowing for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. mdpi.comnih.gov The primary amine functionality of the carboxamide group, or more commonly, the secondary amine at the N1 position of 1-piperazinecarboxamide, 4-acetyl-, makes it a suitable component for several important MCRs.

In the Ugi four-component reaction (U-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a dipeptide-like α-acylamino amide. 1-Piperazinecarboxamide, 4-acetyl- can serve as the amine component in this reaction, leading to the formation of complex structures with multiple points of diversity. The resulting product would incorporate the piperazine carboxamide scaffold, with new substituents introduced from the other three components.

Similarly, in the Passerini three-component reaction (P-3CR), a carboxylic acid, a carbonyl compound, and an isocyanide react to form an α-acyloxy carboxamide. While the parent compound is not a direct participant, a derivative where the N1-position is functionalized with a carboxylic acid could be used in this reaction.

The use of 1-piperazinecarboxamide, 4-acetyl- in MCRs offers a highly efficient route to generate large libraries of structurally diverse compounds based on the privileged piperazine scaffold. researchgate.netrug.nlrug.nl

Scaffold Diversification for Advanced Chemical Structures

The 1-piperazinecarboxamide, 4-acetyl- core serves as an excellent scaffold for the development of compound libraries for high-throughput screening and lead optimization in drug discovery. nih.gov Its robust nature and the presence of two distinct points for diversification (the N1-nitrogen and the carboxamide group) allow for the systematic exploration of chemical space around this central motif.

A common strategy in scaffold diversification is parallel synthesis, where a common intermediate is reacted with a set of diverse building blocks to generate a library of related compounds. Starting with 1-piperazinecarboxamide, 4-acetyl-, a library of N1-substituted derivatives can be readily prepared by reacting it with a collection of different alkyl halides, aldehydes (in reductive amination), or aryl halides.

Subsequently, the carboxamide group can be modified across the entire library or on selected members to introduce further diversity. For example, a library of N1-substituted derivatives could be treated with a dehydrating agent to generate a corresponding library of N1-substituted 4-acetylpiperazine-1-carbonitriles. This two-dimensional diversification strategy allows for the rapid generation of a large number of unique chemical entities.

The resulting libraries of advanced chemical structures based on the 1-piperazinecarboxamide, 4-acetyl- scaffold can then be screened for a wide range of biological activities, facilitating the discovery of new therapeutic agents.

Future Directions and Emerging Research Avenues in 1 Piperazinecarboxamide, 4 Acetyl Chemistry

Development of Greener Synthetic Methodologies

The chemical industry is increasingly focusing on sustainable practices, and the synthesis of 1-Piperazinecarboxamide, 4-acetyl- is no exception. Traditional methods for amide bond formation often rely on stoichiometric activating reagents, which generate significant amounts of waste. ucl.ac.uk Future research will likely prioritize the development of greener alternatives that are more atom-economical and environmentally benign.

Key areas of development include:

Catalytic Direct Amidation: A major goal is the direct formation of the amide bond from a carboxylic acid and an amine, catalyzed by non-toxic and reusable catalysts. bohrium.com Boron-based catalysts have shown promise in this area. bohrium.com

Biocatalysis: The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), offers a highly selective and sustainable route to amide synthesis. nih.govnih.gov This enzymatic approach can be performed in green solvents like cyclopentyl methyl ether, minimizing the environmental impact. nih.govnih.gov

Alternative Reaction Media: Moving away from hazardous solvents like DMF and CH2Cl2 is a critical aspect of green chemistry. ucl.ac.uk Research into the use of water or other environmentally friendly solvents for the synthesis of piperazine (B1678402) derivatives is ongoing. organic-chemistry.org

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of 1-Piperazinecarboxamide, 4-acetyl- and its derivatives, while minimizing waste generation.

| Green Synthesis Approach | Key Advantages |

| Catalytic Direct Amidation | High atom economy, reduced waste. bohrium.com |

| Biocatalysis | High selectivity, mild reaction conditions, use of green solvents. nih.govnih.gov |

| Alternative Solvents | Reduced environmental impact and improved safety. ucl.ac.uk |

| Flow Chemistry | Enhanced safety, efficiency, and scalability. |

Exploration of Novel Reaction Pathways

Beyond greener synthesis, there is a continuous effort to discover new reactions and expand the chemical space accessible from 1-Piperazinecarboxamide, 4-acetyl-. This involves investigating its reactivity and exploring its participation in novel chemical transformations.

Future research may focus on:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful tool for creating complex molecules. whiterose.ac.uk Investigating the C-H activation of the piperazine ring or the acetyl group could lead to new derivatives with unique properties.

Photoredox Catalysis: Visible-light-promoted reactions offer mild and efficient ways to forge new bonds. organic-chemistry.org Exploring the use of photoredox catalysis to engage 1-Piperazinecarboxamide, 4-acetyl- in novel cyclization or cross-coupling reactions is a promising avenue. organic-chemistry.org

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials combine to form complex products in a single step can significantly improve synthetic efficiency.

Derivatization of the Carboxamide Group: While the acetyl group is a common modification, exploring a wider range of functional groups at this position could lead to compounds with novel biological activities. epo.org

Advancement in Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure and properties of 1-Piperazinecarboxamide, 4-acetyl- and its derivatives is crucial for their application. Advances in analytical techniques will continue to provide deeper insights.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques and the use of advanced probes will continue to be essential for unambiguous structure elucidation of complex derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS is invaluable for confirming molecular formulas and identifying unknown byproducts in reactions. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive three-dimensional structural information, which is critical for understanding intermolecular interactions and guiding drug design. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (NMR, IR), analyze molecular orbitals (HOMO-LUMO), and understand reaction mechanisms, complementing experimental findings. researchgate.net

| Technique | Information Provided |

| Advanced NMR | Detailed structural connectivity and stereochemistry. |

| HRMS | Precise molecular weight and elemental composition. mdpi.com |

| X-ray Crystallography | Definitive 3D molecular structure. researchgate.net |

| Computational Chemistry | Predicted spectra, electronic properties, and reaction energetics. researchgate.net |

Expansion of Synthetic Applications as a Versatile Chemical Precursor

1-Piperazinecarboxamide, 4-acetyl- serves as a valuable building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. Future research will likely expand its utility as a chemical precursor.

Medicinal Chemistry: The piperazine motif is a well-established pharmacophore found in numerous approved drugs. ontosight.ainih.gov 1-Piperazinecarboxamide, 4-acetyl- can be used as a starting material for the synthesis of new drug candidates targeting a wide range of diseases. epo.orgontosight.ai

Agrochemicals: Imidazole and piperazine-containing compounds have applications in agriculture. nih.gov The development of new pesticides and herbicides derived from 1-Piperazinecarboxamide, 4-acetyl- is a potential area of exploration.

Materials Science: Organic molecules with specific electronic and structural properties are of interest in materials science. The rigid piperazine ring and the potential for functionalization make derivatives of 1-Piperazinecarboxamide, 4-acetyl- interesting candidates for the development of new materials.

The versatility of 1-Piperazinecarboxamide, 4-acetyl- as a synthetic intermediate ensures its continued relevance in chemical research. The ongoing development of innovative and sustainable synthetic methods, coupled with advanced characterization techniques, will undoubtedly unlock new applications for this important chemical compound.

Q & A

Q. What are the standard protocols for synthesizing 4-acetyl-1-piperazinecarboxamide derivatives?

Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

- Coupling reactions : Use of acyl chlorides or carbodiimide-based reagents to introduce the acetyl and carboxamide groups .

- Solvent selection : Dichloromethane or ethanol for solubility and reaction efficiency, with triethylamine as a catalyst to neutralize byproducts .

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions .

- Purification : Column chromatography or recrystallization to isolate high-purity products .

Q. Which analytical techniques are critical for characterizing 4-acetyl-1-piperazinecarboxamide compounds?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity and purity by resolving proton environments and carbon backbones .

- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity (>98% required for biological studies) .

- Mass Spectrometry (MS) : Validates molecular weight and detects fragmentation patterns .

Q. What safety precautions are necessary when handling 4-acetyl-1-piperazinecarboxamide derivatives?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of 4-acetyl-1-piperazinecarboxamide derivatives?

- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in piperazine functionalization .

- Catalyst screening : Test alternatives like DMAP or HOBt to improve acylation efficiency .

Q. How can contradictions in spectroscopic data for these compounds be resolved?

- Cross-validation : Combine NMR with X-ray crystallography to resolve ambiguous peaks caused by conformational flexibility .

- Isotopic labeling : Use deuterated solvents or 15N-labeled reagents to simplify complex splitting patterns in NMR .

- Computational modeling : DFT calculations predict spectroscopic profiles to align with experimental data .

Q. What strategies are effective for evaluating structure-activity relationships (SAR) of 4-acetyl-1-piperazinecarboxamide derivatives?

- Functional group modifications : Introduce substituents (e.g., halogens, methoxy groups) to the phenyl ring and assess bioactivity changes .

- Receptor binding assays : Use radioligand displacement studies to quantify affinity for targets like serotonin or dopamine receptors .

- Computational docking : Molecular dynamics simulations predict binding modes and interaction energies with biological targets .

Q. How can the stability of 4-acetyl-1-piperazinecarboxamide derivatives be assessed under varying conditions?

- Stress testing : Expose compounds to extreme pH (1–13), heat (40–60°C), and UV light to identify degradation pathways .

- HPLC-MS monitoring : Track degradation products (e.g., hydrolysis to piperazine or acetylated byproducts) over time .

- Compatability studies : Test excipients or solvents for formulation stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.